4-Hydroxy-6-(trifluoromethyl)picolinaldehyde
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Overview
Description
4-Hydroxy-6-(trifluoromethyl)picolinaldehyde is a chemical compound characterized by the presence of a hydroxyl group, a trifluoromethyl group, and an aldehyde group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the trifluoromethylation of a pyridine derivative, followed by selective oxidation and hydroxylation reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as catalytic reactions and continuous flow synthesis to optimize production efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-6-(trifluoromethyl)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines and thiols can react with the hydroxyl group under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-6-(trifluoromethyl)picolinaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-(trifluoromethyl)picolinaldehyde involves its interaction with various molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity .
Comparison with Similar Compounds
Picolinaldehyde (PA): Lacks the trifluoromethyl and hydroxyl groups, making it less reactive in certain chemical reactions.
Nicotinaldehyde (NA): Similar structure but with different substitution patterns on the pyridine ring.
Isonicotinaldehyde (IA): Another isomer with different chemical properties due to the position of the aldehyde group.
Uniqueness: 4-Hydroxy-6-(trifluoromethyl)picolinaldehyde is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C7H4F3NO2 |
---|---|
Molecular Weight |
191.11 g/mol |
IUPAC Name |
4-oxo-6-(trifluoromethyl)-1H-pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)6-2-5(13)1-4(3-12)11-6/h1-3H,(H,11,13) |
InChI Key |
IXOIPORJICSLSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=CC1=O)C(F)(F)F)C=O |
Origin of Product |
United States |
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